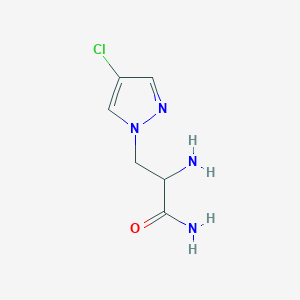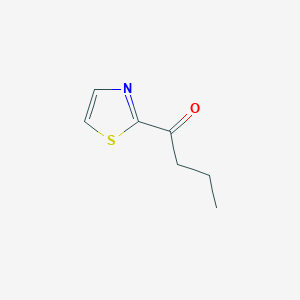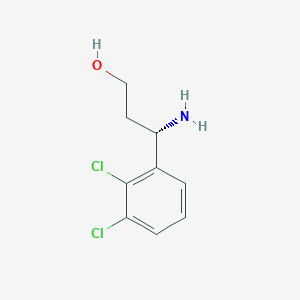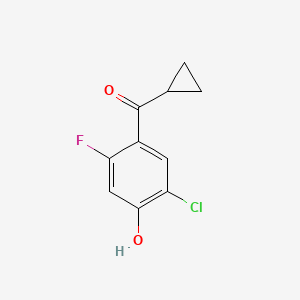![molecular formula C13H16ClNO4S B13306562 Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate](/img/structure/B13306562.png)
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.78 g/mol . This compound is characterized by the presence of a benzyl group, a cyclopropyl ring, and a chlorosulfonyl functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves several steps. One common method includes the reaction of benzyl carbamate with 1-[2-(chlorosulfonyl)ethyl]cyclopropane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols under basic conditions, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of benzyl alcohol or benzaldehyde.
Aplicaciones Científicas De Investigación
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in various biochemical assays to study enzyme kinetics and protein function .
Comparación Con Compuestos Similares
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate can be compared with similar compounds such as:
Benzyl N-{1-[2-(chlorosulfonyl)methyl]cyclopropyl}carbamate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Benzyl N-{1-[2-(chlorosulfonyl)propan-2-yl]carbamate:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H16ClNO4S |
|---|---|
Peso molecular |
317.79 g/mol |
Nombre IUPAC |
benzyl N-[1-(2-chlorosulfonylethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)9-8-13(6-7-13)15-12(16)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Clave InChI |
UQOXHIQZIBVZAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13306496.png)

![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)


![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)

![2-[(Thian-3-yl)amino]propane-1,3-diol](/img/structure/B13306545.png)
![2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol](/img/structure/B13306546.png)


